molecular formula C8H10N2O3 B14856477 (4-Amino-6-methoxypyridin-2-YL)acetic acid

(4-Amino-6-methoxypyridin-2-YL)acetic acid

Cat. No.: B14856477
M. Wt: 182.18 g/mol
InChI Key: QNJIVIASZWLJJL-UHFFFAOYSA-N
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Description

(4-Amino-6-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the fourth position, a methoxy group at the sixth position, and an acetic acid moiety attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-6-methoxypyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-amino-6-methoxypyridine in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Adjust the pH of the reaction mixture to basic conditions using a base such as sodium hydroxide.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the amino group.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(4-Amino-6-methoxypyridin-2-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Amino-6-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-methoxypyridin-3-YL)acetic acid
  • (4-Amino-5-methoxypyridin-2-YL)acetic acid
  • (4-Amino-6-ethoxypyridin-2-YL)acetic acid

Uniqueness

(4-Amino-6-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(4-amino-6-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H2,9,10)(H,11,12)

InChI Key

QNJIVIASZWLJJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CC(=O)O)N

Origin of Product

United States

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